

Spectroscopic Profile of 5-Methoxypyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methoxypyrimidine-4-carbonitrile**

Cat. No.: **B056163**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxypyrimidine-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents data for a closely related analogue, 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile, to provide valuable comparative insights. Predicted data for the target compound is also included based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the analogue compound and the predicted data for **5-Methoxypyrimidine-4-carbonitrile**.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile

¹ H NMR (300 MHz, DMSO-d ₆)	¹³ C NMR (75 MHz, DMSO-d ₆)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
3.85 (s, 3H, OCH ₃)	55.90 (OCH ₃)
7.11-8.39 (m, 11H, Ar-H and NH ₂)	83.82 (C5)
114.37	
117.27 (CN)	
128.84	
128.96	
129.16	
130.88	
131.95	
137.12	
162.03	
164.26	
165.24	
167.67	

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[\[1\]](#)

Table 2: Predicted NMR Data for **5-Methoxypyrimidine-4-carbonitrile**

Predicted ^1H NMR	Predicted ^{13}C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
~4.0 (s, 3H, OCH_3)	~56.0 (OCH_3)
~8.8 (s, 1H, Pyrimidine H2)	~95.0 (C4)
~9.0 (s, 1H, Pyrimidine H6)	~115.0 (CN)
~160.0 (C5)	
~162.0 (C2)	
~165.0 (C6)	

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile

Spectroscopy Type	Key Absorptions / Fragments
IR (KBr, cm^{-1})	3479, 3354 (NH_2), 2212 (CN), 1641, 1617 (C=N), 1542 (Ar)
Mass Spec (m/z)	302 (M^+ , 100%), 258 (32%), 199 (75%), 169 (15%), 129 (18%), 104 (35%), 77 (25%), 45 (22%)

Data obtained from a study on the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives.[\[1\]](#)

Table 4: Predicted IR and Mass Spectrometry Data for **5-Methoxypyrimidine-4-carbonitrile**

Spectroscopy Type	Predicted Key Absorptions / Fragments
IR (cm^{-1})	~2220-2240 (CN), ~1550-1650 (C=N, C=C), ~1000-1300 (C-O)
Mass Spec (m/z)	~135 (M^+), fragments corresponding to loss of CH_3 , OCH_3 , CN

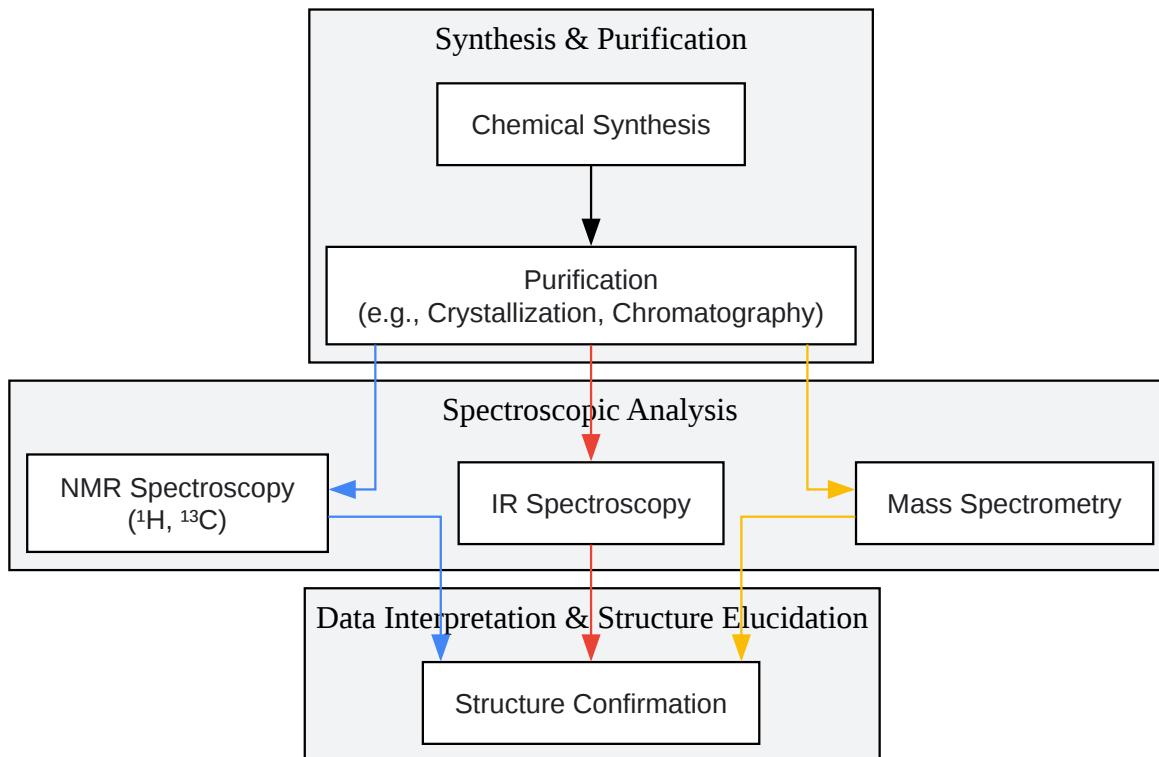
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on common practices reported in the synthesis of pyrimidine derivatives.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often with an ionization potential of 70 eV. The data is reported as the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **5-Methoxypyrimidine-4-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in Tables 1 and 3 are for the analogue compound 4-Amino-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidine-carbonitrile, as directly reported data for **5-Methoxypyrimidine-4-carbonitrile** is not readily available in the searched literature. The data in Tables 2 and 4 are predicted values and should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxypyrimidine-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056163#spectroscopic-data-for-5-methoxypyrimidine-4-carbonitrile-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com